molecular formula C6H4ClIO2 B14495478 1-Chloro-2-iodylbenzene CAS No. 65386-94-9

1-Chloro-2-iodylbenzene

Cat. No.: B14495478
CAS No.: 65386-94-9
M. Wt: 270.45 g/mol
InChI Key: MHBUINAQEIQINU-UHFFFAOYSA-N
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Description

1-Chloro-2-iodylbenzene is an organic compound with the molecular formula C₆H₄ClI. It is a derivative of benzene, where one hydrogen atom is replaced by a chlorine atom and another by an iodine atom. This compound is known for its unique reactivity and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-iodylbenzene can be synthesized through several methods. One common method involves the halogenation of benzene derivatives. For instance, starting with chlorobenzene, iodination can be achieved using iodine and an oxidizing agent like nitric acid. The reaction typically requires controlled temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale halogenation processes. These processes are optimized for yield and purity, using advanced techniques like continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-iodylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine or iodine atoms can be substituted by other nucleophiles or electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

    Coupling Reactions: It can participate in coupling reactions, forming biaryl compounds.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution: Products include various substituted benzene derivatives.

    Oxidation: Products can include iodylbenzene derivatives.

    Reduction: Products may include chlorobenzene or iodobenzene derivatives.

Scientific Research Applications

1-Chloro-2-iodylbenzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

    Biology: It serves as a reagent in biochemical assays and labeling experiments.

    Medicine: The compound is explored for its potential in drug development and as a radiolabeling agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-chloro-2-iodylbenzene exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the chlorine or iodine atoms are replaced by nucleophiles or electrophiles through a series of intermediate steps. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the substituents.

Comparison with Similar Compounds

  • 1-Chloro-2-iodobenzene
  • 2-Chloroiodobenzene
  • 2-Chlorophenyl iodide

Comparison: 1-Chloro-2-iodylbenzene is unique due to its specific substitution pattern and reactivity. Compared to similar compounds, it offers distinct advantages in certain synthetic applications, such as higher selectivity and yield in specific reactions.

Properties

CAS No.

65386-94-9

Molecular Formula

C6H4ClIO2

Molecular Weight

270.45 g/mol

IUPAC Name

1-chloro-2-iodylbenzene

InChI

InChI=1S/C6H4ClIO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H

InChI Key

MHBUINAQEIQINU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)Cl)I(=O)=O

Origin of Product

United States

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